4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE
Overview
Description
4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE is a heterocyclic compound with the molecular formula C6H6BrNS. It is characterized by a thiazole ring substituted with a bromine atom at the 4-position and a cyclopropyl group at the 2-position.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-bromo-2-cyclopropyl-thiazole, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting that they may interact with targets that are essential for the growth and survival of these organisms .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the growth and survival of bacteria and fungi .
Result of Action
For example, some thiazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting that they may induce cellular changes that inhibit the growth and survival of these organisms .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on several human tumor cell lines
Molecular Mechanism
Thiazole derivatives are known to undergo various chemical reactions, including Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropylthiazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully controlled to minimize impurities and maximize yield. Additionally, the use of environmentally friendly solvents and catalysts is considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-2-cyclopropyl-thiazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Materials Science: It is used in the design of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-cyclopropyl-thiazole
- 4-Bromophenyl-thiazole
- 2-Cyclopropyl-thiazole
Uniqueness
4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE is unique due to the presence of both a bromine atom and a cyclopropyl group on the thiazole ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming stable derivatives with diverse biological activities .
Properties
IUPAC Name |
4-bromo-2-cyclopropyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c7-5-3-9-6(8-5)4-1-2-4/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFDCZNRQSUMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669492 | |
Record name | 4-Bromo-2-cyclopropyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086381-69-2 | |
Record name | 4-Bromo-2-cyclopropyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-cyclopropyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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